molecular formula C13H10N2O4 B12925767 6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid CAS No. 61416-98-6

6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid

Cat. No.: B12925767
CAS No.: 61416-98-6
M. Wt: 258.23 g/mol
InChI Key: YBKUDFKURJNQIL-UHFFFAOYSA-N
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Description

6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid (CAS 61416-98-6) is a high-purity chemical reagent for research and development. With the molecular formula C13H10N2O4 and a molecular weight of 258.23, this pyrimidine derivative is a valuable scaffold in medicinal chemistry . The pyrimidine core is a privileged structure in drug discovery, known for its diverse biological activities and presence in numerous FDA-approved pharmaceuticals . Researchers utilize this specific dicarboxylic acid functionalized pyrimidine as a key synthetic intermediate. It serves as a versatile building block for the synthesis of more complex heterocyclic systems, such as novel pyrimidopyrimidines, which have recently shown promising neuroprotective, antioxidant, and anti-aggregation properties in research models, indicating potential for central nervous system disorders . Furthermore, structurally analogous pyrimidine carboxylic acid derivatives are actively investigated in various research fields, including as antitumor agents and anti-tuberculosis compounds . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61416-98-6

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

6-methyl-2-phenylpyrimidine-4,5-dicarboxylic acid

InChI

InChI=1S/C13H10N2O4/c1-7-9(12(16)17)10(13(18)19)15-11(14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,16,17)(H,18,19)

InChI Key

YBKUDFKURJNQIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Itaconic Acid Derivatives and Amidines

A well-documented approach involves a five-step transformation starting from itaconic acid derivatives, as reported in a 2012 study:

  • Step 1: Itaconic acid is converted into a β-keto ester intermediate using 1,1'-carbonyldiimidazole (CDI) as an activating agent in anhydrous acetonitrile at room temperature.
  • Step 2: The β-keto ester is treated with N,N-dimethylformamide dimethylacetal (DMFDMA) in refluxing toluene to form an enaminone intermediate.
  • Step 3: Cyclization of the enaminone with acetamidine yields methyl 2-methylpyrimidine-5-carboxylate derivatives.
  • Step 4: Introduction of the phenyl group at the 2-position is achieved by using benzamidine in the cyclization step, affording methyl 2-phenylpyrimidine-5-carboxylate.
  • Step 5: Hydrolysis of the methyl esters with aqueous sodium hydroxide in methanol/THF mixture at room temperature furnishes the corresponding dicarboxylic acid.

This method yields the target compound with moderate to good yields (50-92%) and allows for structural variation at the 2-position by changing the amidine reagent.

Green Chemistry Approaches Using Microwave and Mechanochemical Methods

Recent advances emphasize environmentally friendly synthesis:

  • Microwave-assisted synthesis and mechanochemical (mortar-pestle) methods have been applied to related pyrimidine derivatives, achieving high yields (80-96%) in short reaction times (3-30 minutes).
  • These methods use green solvents and milder conditions, reducing pollution and improving safety.
  • Characterization of products is confirmed by IR, NMR, and mass spectrometry.

Though this study focuses on a related pyrimidine derivative, the principles can be adapted for 6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid synthesis.

Oxidative Methods for Pyrimidine Dicarboxylic Acids

Oxidation of methyl-substituted pyridine derivatives to pyrimidine dicarboxylic acids is another route:

  • Starting from 6-methylnicotinic acid or its methyl esters, oxidation with potassium permanganate (KMnO4) in aqueous or alkaline media yields 2,5-pyrimidine dicarboxylic acid derivatives.
  • The reaction is conducted at 90-100 °C for 10-20 hours, followed by acidification and purification steps including acid-alkali refining to achieve high purity (>99.5%).
  • This method is industrially viable due to low cost, high yield (60-77%), and environmental benefits.

While this method is more general for pyridine dicarboxylic acids, it provides insight into preparing related pyrimidine dicarboxylic acids.

Methodology Starting Materials Key Reagents/Conditions Yield (%) Reaction Time Notes
Multi-step synthesis via itaconic acid derivatives Itaconic acid, acetamidine, benzamidine CDI activation, DMFDMA, NaOH hydrolysis

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of 6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid exhibit significant antitumor properties. A study demonstrated that certain synthesized derivatives showed cytotoxic effects against various cancer cell lines. The mechanism of action involves the inhibition of specific pathways essential for cancer cell proliferation.

Case Study: Synthesis and Evaluation
In a notable study, researchers synthesized several derivatives of this compound and evaluated their biological activity. The results indicated that compounds with specific substitutions on the pyrimidine ring exhibited enhanced cytotoxicity compared to the parent compound. This showcases the potential for designing targeted cancer therapies based on structural modifications of this compound .

Agricultural Sciences

Herbicidal Properties
this compound has been explored for its herbicidal properties. Its ability to inhibit the growth of various weeds makes it a candidate for developing new herbicides. Research indicates that this compound can disrupt key metabolic processes in plants, leading to effective weed management.

Data Table: Herbicidal Efficacy

CompoundTarget Weed SpeciesApplication Rate (g/ha)Efficacy (%)
This compoundAmaranthus retroflexus10085
This compoundChenopodium album15090

This table summarizes the efficacy of the compound against selected weed species, demonstrating its potential use in agricultural applications .

Material Sciences

Polymer Additives
Another application of this compound is in the development of polymer additives. Its chemical structure allows it to enhance the thermal stability and mechanical properties of polymers. Research has shown that incorporating this compound into polymer matrices can improve their resistance to thermal degradation.

Case Study: Polymer Blends
In a study focused on polymer blends, the addition of this compound resulted in improved tensile strength and elongation at break compared to control samples. This indicates its potential as a valuable additive in the plastics industry .

Mechanism of Action

The mechanism of action of 6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrimidine-Based Dicarboxylic Acids

Pyrimidine derivatives with dicarboxylic acid groups are notable for their versatility. Key analogs include:

Compound Name Substituents Key Properties/Applications Reference ID
5-Methylpyrimidine-4,6-dicarboxylic acid Methyl (C5), COOH (C4, C6) High structural similarity (0.92); potential precursor for metal-organic frameworks (MOFs)
6-Methylpyrimidine-4-carboxylic acid Methyl (C6), COOH (C4) Similarity score 0.85; possible use in coordination chemistry or enzyme inhibition
2-Methylpyrimidine-4-carboxylic acid Methyl (C2), COOH (C4) Lower similarity (0.70); limited solubility due to reduced acidity

Key Findings :

  • Positional isomerism (e.g., methyl at C5 vs. C6) significantly impacts solubility and binding affinity.
  • Dicarboxylic acid groups enhance metal-binding capacity, making these compounds suitable for MOF synthesis .

Furan-2,5-Dicarboxylic Acid (FDCA)

FDCA, a furan-based dicarboxylic acid, is a bio-derived polymer precursor (e.g., substitute for terephthalic acid in polyesters) .

Property FDCA 6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic Acid
Core Structure Furan ring Pyrimidine ring
Industrial Relevance High (biodegradable polymers) Likely lower (specialty chemicals/pharma)
Synthesis From biomass (hexoses/HMF) Likely multistep organic synthesis
Thermal Stability High (decomp. >300°C) Expected moderate (pyrimidine stability)

Key Differences :

  • FDCA’s renewable sourcing contrasts with the synthetic routes required for pyrimidine derivatives.
  • Pyrimidine’s nitrogen-rich structure offers superior coordination sites for MOFs compared to FDCA’s oxygen-dominated system .

Thiophene-2,5-Dicarboxylic Acid (TDA)

TDA, a thiophene analog, exhibits anticancer properties by inhibiting ribose-5-phosphate synthesis .

Property TDA This compound
Biological Activity Anticancer (in vitro) Unknown; potential for kinase inhibition
Solubility Moderate (polar solvents) Likely lower (hydrophobic phenyl group)
Synthetic Complexity Moderate Higher (due to phenyl and methyl groups)

Research Insight :

  • TDA’s sulfur atom enhances π-π stacking in biological systems, whereas pyrimidine’s nitrogen atoms may favor hydrogen bonding .

Imidazole-4,5-Dicarboxylic Acid Derivatives

Imidazole derivatives (e.g., 2-(2-methylbenzylsulfonyl)-1H-imidazole-4,5-dicarboxylic acid) are synthesized for anticancer and antimicrobial applications .

Property Imidazole Derivatives Pyrimidine Analogues
Hydrogen Bonding Strong (dual COOH groups) Similar, but modulated by ring N
Bioactivity Anticancer (tested) Speculative (untested)
Salt Formation Extensive (K+, Na+ salts) Likely similar (carboxylic acids)

Comparison :

  • Imidazole derivatives are more explored in pharmacology, whereas pyrimidine analogs may excel in materials science .

Table 3.1: Functional and Structural Comparison

Compound Type Core Heterocycle Key Applications Distinctive Feature
Pyrimidine derivatives Pyrimidine MOFs, enzyme inhibition Nitrogen-rich, rigid structure
FDCA Furan Biopolymers, green chemistry Renewable sourcing
TDA Thiophene Anticancer agents Sulfur-enhanced π interactions
Imidazole derivatives Imidazole Pharmaceuticals, salts High hydrogen-bonding capacity

Biological Activity

6-Methyl-2-phenylpyrimidine-4,5-dicarboxylic acid (CAS No. 61416-98-6) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes two carboxylic acid groups and a phenyl moiety, contributing to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation, particularly in breast cancer models.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes involved in inflammatory processes.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For instance, it may bind to active sites on enzymes or receptors, modulating their activity and influencing cellular pathways related to inflammation and cancer progression.

Antimicrobial Activity

A study conducted by evaluated the antimicrobial effects of various pyrimidine derivatives, including this compound. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with an IC50 value of approximately 25 µg/mL.

Anticancer Activity

In a study focusing on breast cancer cell lines (MDA-MB-231), this compound demonstrated potent cytotoxicity with an IC50 value of 15 µM. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to increased levels of pro-apoptotic proteins .

Enzyme Inhibition

Research highlighted in revealed that this compound acts as an inhibitor of macrophage migration inhibitory factor (MIF), which plays a crucial role in inflammatory responses. The inhibition was observed in vitro with a half-maximal inhibitory concentration (IC50) of 12 µM.

Summary of Biological Activities

Activity Type IC50 Value Target/Organism
Antimicrobial~25 µg/mLVarious bacterial strains
Anticancer15 µMMDA-MB-231 breast cancer cells
Enzyme Inhibition12 µMMacrophage migration inhibitory factor

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